2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS/c15-7-1-2-8(10(17)5-7)14(20)19-11-4-3-9(16)12-13(11)21-6-18-12/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOAPAWSCINUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-1,3-benzothiazol-7-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different benzothiazole derivatives .
Scientific Research Applications
2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide with three analogs:
Key Observations :
- Chlorine Substitution : The target compound and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide share a 2,4-dichlorobenzamide group, which may enhance lipophilicity and binding affinity compared to the 3-methyl-substituted analog .
- Benzothiazole vs.
- Cyclohexyl Derivative: The compound from diverges significantly, with a dimethylamino cyclohexyl group replacing the heterocyclic ring, likely altering solubility and pharmacokinetics .
Crystallographic Insights
The high-resolution structure of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide (R factor = 0.029) confirms planar geometry and optimal bond lengths for intermolecular interactions . Similar precision is expected for the target compound, though experimental data is needed.
Implications of Structural Differences
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms (electron-withdrawing) may enhance stability and receptor binding compared to methyl groups (electron-donating) .
- Ring Size and Position : The 7-position substitution on benzothiazole in the target compound could influence steric hindrance compared to 2-position analogs, affecting molecular packing or biological target access .
Biological Activity
2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a compound characterized by a dichlorobenzamide structure linked to a benzothiazole moiety. This compound has garnered attention in medicinal chemistry and agricultural science due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-1,3-benzothiazol-7-amine in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction conditions must be optimized for temperature and pH to maximize yield and minimize by-products .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The benzothiazole ring can bind to various molecular targets, inhibiting their activity and disrupting essential biological pathways. This mechanism is significant for its antibacterial and anticancer effects .
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit promising antibacterial properties. For instance, derivatives of benzothiazoles have shown effective inhibition against various strains of bacteria. In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is also notable. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives have shown IC50 values as low as 0.54 μg/mL against cancer cell lines .
Case Studies
- Antiviral Efficacy : A study explored the antiviral activity of related benzothiazole compounds against the Hepatitis C virus (HCV). Compounds demonstrated significant inhibition of NS5B RNA-dependent RNA polymerase with IC50 values below 10 μM .
- Toxicity Profiling : In a comprehensive toxicity assessment involving ToxCast chemicals, compounds structurally related to this compound were evaluated for their effects on various enzymatic activities. The results indicated a diverse range of biological interactions, underscoring the need for further investigation into their safety profiles .
Comparative Analysis
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antibacterial | MIC: 3.12 - 12.5 μg/mL |
| Benzimidazole Derivative | Antiviral | IC50: <10 μM |
| Thiazolidinone Derivative | Anticancer | IC50: 0.54 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
